molecular formula C4H12N2O5S B13748550 Ammonium 2-nitrobutane-1-sulphonate CAS No. 6293-53-4

Ammonium 2-nitrobutane-1-sulphonate

Cat. No.: B13748550
CAS No.: 6293-53-4
M. Wt: 200.22 g/mol
InChI Key: IAYJTCDGIDYACG-UHFFFAOYSA-N
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Description

Ammonium 2-nitrobutane-1-sulphonate: is a chemical compound with the molecular formula C4H12N2O5S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry . The compound is characterized by its nitro and sulphonate functional groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium 2-nitrobutane-1-sulphonate can be synthesized through a series of chemical reactions involving the nitration of butane derivatives followed by sulphonation. The typical synthetic route involves the nitration of butane to form 2-nitrobutane, which is then subjected to sulphonation using sulfuric acid to yield 2-nitrobutane-1-sulphonic acid. This acid is subsequently neutralized with ammonium hydroxide to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ammonium 2-nitrobutane-1-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ammonium 2-nitrobutane-1-sulphonate involves its interaction with molecular targets through its nitro and sulphonate groups. The nitro group can undergo redox reactions, while the sulphonate group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: Ammonium 2-nitrobutane-1-sulphonate is unique due to the presence of both nitro and sulphonate functional groups, which confer distinct reactivity and versatility compared to other nitroalkanes. While compounds like nitromethane and nitroethane primarily undergo redox reactions, the sulphonate group in this compound allows for additional substitution reactions, making it a valuable reagent in organic synthesis .

Properties

6293-53-4

Molecular Formula

C4H12N2O5S

Molecular Weight

200.22 g/mol

IUPAC Name

azane;2-nitrobutane-1-sulfonic acid

InChI

InChI=1S/C4H9NO5S.H3N/c1-2-4(5(6)7)3-11(8,9)10;/h4H,2-3H2,1H3,(H,8,9,10);1H3

InChI Key

IAYJTCDGIDYACG-UHFFFAOYSA-N

Canonical SMILES

CCC(CS(=O)(=O)O)[N+](=O)[O-].N

Origin of Product

United States

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